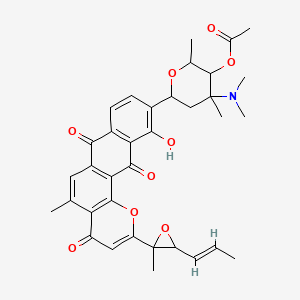

Saptomycin D

Description

structure given in first source; isolated from Streptomyces sp. HP530

Properties

CAS No. |

137714-91-1 |

|---|---|

Molecular Formula |

C35H37NO9 |

Molecular Weight |

615.7 g/mol |

IUPAC Name |

[4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C35H37NO9/c1-9-10-24-35(6,45-24)25-14-22(38)26-16(2)13-21-28(32(26)44-25)31(41)27-20(29(21)39)12-11-19(30(27)40)23-15-34(5,36(7)8)33(17(3)42-23)43-18(4)37/h9-14,17,23-24,33,40H,15H2,1-8H3/b10-9+ |

InChI Key |

SEVRUPDCFLLSBX-MDZDMXLPSA-N |

Isomeric SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC(=O)C)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saptomycin D; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Analysis of Daptomycin, a Clinically Significant Lipopeptide Antibiotic

A Note to the Reader: This guide addresses the core request for a detailed analysis of a specific antibiotic's chemical structure. Initial searches for "Saptomycin D" and the "anthrapyranone skeleton" did not yield a matching compound of significant note in the scientific literature. It is highly probable that the intended subject was Daptomycin , a crucial antibiotic with a complex structure. Daptomycin is a cyclic lipopeptide, not an anthrapyranone. Therefore, this guide has been expertly curated to provide a comprehensive technical overview of Daptomycin, aligning with the scientific integrity and depth requested.

Introduction to Daptomycin: A Last-Resort Antibiotic

Daptomycin is a potent, cyclic lipopeptide antibiotic used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] It is a natural product synthesized by the soil bacterium Streptomyces roseosporus.[3][4] Daptomycin's unique mechanism of action, which involves the disruption of the bacterial cell membrane's potential, makes it a critical tool in combating multi-drug resistant pathogens.[5] This guide will delve into the intricacies of its chemical architecture, the biosynthetic machinery responsible for its creation, the analytical techniques used for its characterization, and its mode of action.

The Molecular Architecture of Daptomycin

The chemical structure of Daptomycin is a complex assembly of amino acids and a fatty acid chain, which is fundamental to its biological activity.

The Lipopeptide Core

Daptomycin consists of a thirteen-amino-acid peptide chain.[4][6] Ten of these amino acids form a cyclic core, while the remaining three constitute an exocyclic tail.[4][7] The cyclization is achieved through an ester bond between the C-terminus of the tenth amino acid (L-kynurenine) and the hydroxyl group of threonine at the first position of the ring.[6][8]

The peptide core contains several non-proteinogenic (unusual) amino acids, including L-kynurenine (Kyn) and L-3-methylglutamic acid (mGlu), as well as D-amino acids such as D-alanine and D-serine.[4][7][9] The presence of these non-standard residues is a hallmark of non-ribosomal peptide synthesis.

The N-Terminal Lipid Tail

Attached to the N-terminus of the exocyclic tryptophan residue is a decanoic acid chain.[1][6][7] This lipid tail is crucial for Daptomycin's mechanism of action, as it facilitates the insertion of the molecule into the bacterial cell membrane.[5][9] The interplay between the hydrophilic peptide ring and the lipophilic tail is a defining feature of this class of antibiotics.

Below is a diagram illustrating the core structure of Daptomycin.

Caption: A simplified representation of the Daptomycin structure.

Biosynthesis: A Non-Ribosomal Assembly Line

Daptomycin is not synthesized by the ribosome, the typical cellular machinery for protein production. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[6][7] This biosynthetic pathway allows for the incorporation of non-standard amino acids and the unique cyclic structure.

The biosynthesis of Daptomycin can be summarized in the following key steps:

-

Initiation: The process begins with the coupling of decanoic acid to the N-terminal tryptophan.[7] This is mediated by specific enzymes encoded by the dptE and dptF genes.[7]

-

Elongation: The subsequent amino acids are added sequentially by the NRPS machinery, which is organized into modules. Each module is responsible for recognizing, activating, and incorporating a specific amino acid. The growing peptide chain is passed from one module to the next.[9]

-

Cyclization and Release: Once the thirteen-amino-acid chain is complete, a thioesterase domain within the NRPS complex catalyzes the formation of the ester bond between kynurenine and threonine, leading to the cyclization of the core and the release of the mature Daptomycin molecule.[7]

The following diagram illustrates the workflow of Daptomycin's non-ribosomal biosynthesis.

Caption: The biosynthetic pathway of Daptomycin via NRPS.

Structural Elucidation: Analytical Methodologies

The determination of Daptomycin's complex structure relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the three-dimensional structure of molecules in solution. For Daptomycin, a suite of NMR experiments is employed:

-

1D ¹H NMR: Provides initial information about the chemical environment of protons in the molecule.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton couplings within individual amino acid residues.

-

Total Correlation Spectroscopy (TOCSY): Identifies all protons within a spin system, aiding in the assignment of amino acid residues.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space proximity of protons, which is crucial for determining the overall conformation and folding of the peptide ring.

Experimental Protocol: 2D NOESY for Conformational Analysis

-

Sample Preparation: Dissolve a purified sample of Daptomycin in a suitable deuterated solvent (e.g., DMSO-d₆ or a micellar solution to mimic a membrane environment).

-

NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe inter-proton NOEs (typically 100-300 ms).

-

Data Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) to obtain the final 2D spectrum.

-

Analysis: Identify cross-peaks that correspond to NOEs between protons that are close in space but not necessarily through bonds. These NOEs provide the distance restraints used in molecular modeling to calculate the 3D structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of Daptomycin and to confirm its elemental composition.[10] Tandem mass spectrometry (MS/MS) is employed to sequence the amino acids and to identify the lipid moiety.[10][11] In an MS/MS experiment, the intact Daptomycin ion is isolated and fragmented, and the masses of the resulting fragments are measured to piece together the structure.

The following diagram outlines the analytical workflow for the structural elucidation of Daptomycin.

Caption: Analytical workflow for Daptomycin's structural determination.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1][7] |

| Molar Mass | 1620.67 g/mol | [4][7] |

| Appearance | Pale yellow powder | [4] |

| Purity (HPLC) | >95% | [4] |

| Solubility | DMSO, Ethanol | [4] |

Biological Activity and Mechanism of Action

Daptomycin exhibits potent bactericidal activity against a broad range of Gram-positive bacteria.[1][2] Its mechanism of action is distinct from many other antibiotics and involves a calcium-dependent interaction with the bacterial cell membrane.[5]

The key steps in Daptomycin's mechanism of action are:

-

Calcium-Dependent Oligomerization: In the presence of calcium ions, Daptomycin molecules form micelles or oligomers.[9]

-

Membrane Insertion: The lipid tail of Daptomycin inserts into the bacterial cytoplasmic membrane. This process is facilitated by the presence of phosphatidylglycerol (PG), an anionic phospholipid found in bacterial membranes.[9]

-

Membrane Depolarization: The aggregation of Daptomycin molecules in the membrane leads to the formation of pores or ion channels. This disrupts the membrane's integrity and causes a rapid depolarization of the membrane potential.[5]

-

Inhibition of Macromolecular Synthesis: The loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death.[2][12]

This multifaceted attack on the bacterial cell membrane makes the development of resistance more complex for bacteria.[12]

Conclusion

Daptomycin stands as a testament to the chemical complexity and therapeutic potential of natural products. Its intricate lipopeptide structure, assembled through a sophisticated non-ribosomal biosynthetic pathway, is finely tuned for its potent antibacterial activity. A thorough understanding of its molecular architecture, elucidated through powerful analytical techniques like NMR and mass spectrometry, is paramount for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance. This guide provides a foundational understanding for researchers and drug development professionals engaged in this critical endeavor.

References

-

BioTopics. (n.d.). The daptomycin molecule in 3-D. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Daptomycin. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Daptomycin. Retrieved from [Link]

-

Kirchner, L., Marciniak, T., Erk, C., Ziebuhr, W., & Holzgrabe, U. (2024). Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB. ACS Infectious Diseases. Retrieved from [Link]

-

Kirchner, L., Marciniak, T., Erk, C., Ziebuhr, W., & Holzgrabe, U. (2024). Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB. PubMed. Retrieved from [Link]

-

Steenbergen, J. N., Alder, J., & Thorne, G. M. (2017). Daptomycin. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

Mishra, N. N., Bayer, A. S., & Yeaman, M. R. (2023). The effects of daptomycin on cell wall biosynthesis in Enterococcus faecalis. Nature Communications. Retrieved from [Link]

-

Hancock, R. E. (2004). Daptomycin structure and mechanism of action revealed. Chemistry & Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Daptomycin molecular structure. Retrieved from [Link]

-

Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

-

Heidary, M., Ebrahimi, A., & Khatami, A. (2024). Daptomycin. StatPearls. Retrieved from [Link]

-

Bettencourt, A. F., & Almeida, A. J. (2015). Daptomycin: A Review of Properties, Clinical Use, Drug Delivery and Resistance. Pharmaceuticals. Retrieved from [Link]

Sources

- 1. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. The daptomycin molecule in 3-D [biotopics.co.uk]

- 7. Daptomycin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Elucidation of the Daptomycin Products Generated upon Heterologous Expression of the Daptomycin Resistance Gene Cluster drcAB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The effects of daptomycin on cell wall biosynthesis in Enterococcal faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to the Taxonomic and Secondary Metabolite Profiling of a Novel Isolate, Streptomyces sp. HP530

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic characterization of a novel Streptomyces isolate, exemplified by the hypothetical strain Streptomyces sp. HP530. The genus Streptomyces is a cornerstone of natural product discovery, responsible for producing a vast array of clinically significant antibiotics, antifungals, and anticancer agents.[1][2][3] The exploration of novel Streptomyces species is, therefore, a critical endeavor in the ongoing search for new therapeutic leads. This document outlines a structured, field-proven approach to elucidating the taxonomic position and secondary metabolite profile of a new isolate, ensuring scientific rigor and reproducibility.

Part 1: A Polyphasic Approach to the Taxonomy of Streptomyces sp. HP530

The accurate taxonomic identification of a novel Streptomyces strain is fundamental to understanding its unique characteristics and potential for producing novel secondary metabolites. A polyphasic approach, integrating both phenotypic and genotypic data, is the gold standard for robust classification.[4]

Phenotypic Characterization: The Macroscopic and Microscopic Identity

Initial characterization relies on observable traits. The causality behind assessing these specific traits lies in their historical and continued use in differentiating Streptomyces species, providing a preliminary but essential classification.

Experimental Protocol: Morphological and Biochemical Characterization

-

Cultivation: Inoculate Streptomyces sp. HP530 on various standard media (e.g., Starch Casein Agar, Bennett's Agar) and incubate at 28-30°C for 7-14 days.[5]

-

Macroscopic Observation: Document colony characteristics such as size, shape, color of aerial and substrate mycelium, and the production of any diffusible pigments.[6]

-

Microscopic Observation: Use slide culture techniques to observe the morphology of the spore-bearing hyphae and the arrangement of spores. This is critical for distinguishing between different Streptomyces species.

-

Biochemical Tests: Perform a series of biochemical tests to assess the metabolic capabilities of the isolate. This can include carbon source utilization, enzyme production (e.g., amylase, protease), and salt tolerance.

Data Presentation: Phenotypic Profile of Streptomyces sp. HP530

| Characteristic | Observation for Streptomyces sp. HP530 |

| Colony Morphology | |

| - Diameter (mm) | |

| - Aerial Mycelium Color | |

| - Substrate Mycelium Color | |

| - Diffusible Pigment | |

| Microscopic Morphology | |

| - Spore Chain Morphology | |

| - Spore Surface | |

| Biochemical Profile | |

| - Starch Hydrolysis | |

| - Gelatin Liquefaction | |

| - Carbon Source Util. | (List specific sources) |

Genotypic Characterization: The Molecular Fingerprint

The analysis of conserved genetic markers, particularly the 16S ribosomal RNA (rRNA) gene, provides a more definitive and objective means of taxonomic placement.[7][8] The high conservation of this gene across bacterial species, interspersed with hypervariable regions, makes it an ideal tool for phylogenetic analysis.[9][10]

Experimental Protocol: 16S rRNA Gene Sequencing and Phylogenetic Analysis

-

Genomic DNA Extraction:

-

Culture Streptomyces sp. HP530 in a suitable liquid medium (e.g., Tryptone Soy Broth) for 3-5 days.

-

Harvest the mycelium by centrifugation.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify the 16S rRNA gene using universal bacterial primers such as 27F and 1492R.

-

Perform PCR with a high-fidelity DNA polymerase to minimize errors.

-

-

DNA Sequencing:

-

Purify the PCR product to remove primers and unincorporated nucleotides.

-

Sequence the purified DNA using a Sanger sequencing service or next-generation sequencing platform.

-

-

Sequence Analysis and Phylogenetic Tree Construction:

-

Assemble the forward and reverse sequences to obtain the full-length 16S rRNA gene sequence.

-

Compare the sequence to public databases like GenBank (using BLAST) and the Ribosomal Database Project to identify the closest known relatives.

-

Perform multiple sequence alignment with the sequences of closely related Streptomyces species.

-

Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationship of Streptomyces sp. HP530 to other species.[11][12]

-

Mandatory Visualization: Taxonomic Identification Workflow

Caption: Workflow for the polyphasic taxonomic identification of a novel Streptomyces isolate.

Part 2: Unveiling the Secondary Metabolite Profile of Streptomyces sp. HP530

Streptomyces are renowned for their complex secondary metabolism, which is often activated during the stationary phase of growth.[1] The following protocols provide a systematic approach to cultivate, extract, and analyze the bioactive compounds produced by Streptomyces sp. HP530.

Fermentation and Extraction: From Culture to Crude Extract

The choice of fermentation conditions and extraction solvent is critical as it directly influences the types and quantities of secondary metabolites obtained.

Experimental Protocol: Cultivation and Extraction

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. HP530 into a flask containing a suitable seed medium (e.g., Tryptone Soy Broth) and incubate at 28°C on a rotary shaker for 2-3 days.[13]

-

Large-Scale Fermentation: Inoculate a production medium with the seed culture. The composition of the production medium can be varied to induce the expression of different biosynthetic gene clusters. Ferment for 7-14 days at 28°C with shaking.

-

Extraction of Secondary Metabolites:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate. This will partition nonpolar to moderately polar compounds into the organic phase.

-

Extract the mycelial cake with a solvent like methanol or acetone to recover intracellular compounds.

-

Evaporate the solvents under reduced pressure to obtain a crude extract.

-

Chemical Profiling and Bioactivity Screening

A preliminary chemical profile and assessment of biological activity are essential to guide the purification of interesting compounds.

Experimental Protocol: Dereplication and Bioactivity Screening

-

Chromatographic Profiling (Dereplication):

-

Analyze the crude extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the complexity of the mixture.

-

Couple HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) for early identification of known compounds by comparing UV spectra and mass data with databases. This process, known as dereplication, avoids the re-isolation of common metabolites.[14]

-

-

Bioactivity Screening:

-

Perform bioassays to determine the biological activity of the crude extract. A common initial screen is an antimicrobial assay (e.g., agar well diffusion or broth microdilution) against a panel of test organisms, including pathogenic bacteria and fungi.

-

Data Presentation: Bioactivity Profile of Streptomyces sp. HP530 Crude Extract

| Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Candida albicans |

Compound Purification and Structure Elucidation

The final step is to purify the bioactive compounds and determine their chemical structures.

Experimental Protocol: Purification and Spectroscopic Analysis

-

Chromatographic Purification:

-

Subject the bioactive crude extract to a series of chromatographic techniques to isolate individual compounds. This typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and preparative HPLC.

-

-

Spectroscopic Analysis for Structure Elucidation:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental formula of the purified compound using high-resolution mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile compounds in the extract.[15]

-

Mandatory Visualization: Secondary Metabolite Discovery Workflow

Caption: Workflow for the discovery and characterization of secondary metabolites.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of a novel Streptomyces isolate, such as the hypothetical Streptomyces sp. HP530. By integrating polyphasic taxonomy with a detailed secondary metabolite workflow, researchers can efficiently and accurately assess the biosynthetic potential of new strains, paving the way for the discovery of novel, medically relevant natural products. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of high-quality, reproducible data critical for advancing drug discovery and development.

References

-

Alam, K., Mazumder, A., Sikdar, S., Zhao, Y. M., Hao, J., Song, C., Wang, Y., Sarkar, R., Islam, S., Zhang, Y., & Li, A. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 968053. [Link]

-

Berdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1–26. [Link]

-

Kemung, H. M., Tan, L. T., Khan, T. M., & Chan, K. G. (2018). Streptomyces as a prominent resource of future cancer therapies. Frontiers in Pharmacology, 9, 265. [Link]

-

Sivalingam, P., Hong, K., Pote, J., & Prabakar, K. (2019). Extreme environment Streptomyces: potential sources for new antibacterial and anticancer drug leads?. International Journal of Microbiology, 2019, 5039493. [Link]

-

National Center for Biotechnology Information. (n.d.). Streptomyces Taxonomy. PubChem. [Link]

-

Manivasagan, P., Venkatesan, J., Sivakumar, K., & Kim, S. K. (2014). Pharmaceutically active secondary metabolites of marine actinobacteria. Microbiological Research, 169(4), 262–278. [Link]

-

Lee, L. H., Chan, K. G., Stach, J., Wellington, E. M., & Goh, B. H. (2020). The search for biological agents from actinobacteria. Frontiers in Microbiology, 11, 1023. [Link]

-

Wikipedia. (2024, January 26). Streptomyces. [Link]

-

Quintanilha, J., & Viana, C. (2022). Streptomyces-Derived Bioactive Pigments: Ecofriendly Source of Bioactive Compounds. Molecules, 27(23), 8274. [Link]

-

Anderson, A. S., & Wellington, E. M. (2001). The taxonomy of Streptomyces and related genera. International Journal of Systematic and Evolutionary Microbiology, 51(3), 797–814. [Link]

-

Zotchev, S. B. (2024). Endophytic Streptomyces: A Source of Novel Bioactive Natural Products. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad063. [Link]

-

Prompanya, C., Dethoup, T., & Khetkorn, W. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1779. [Link]

-

National Center for Biotechnology Information. (n.d.). Streptomyces sp. Taxonomy. [Link]

-

Al-rubaye, T. S., Risan, M. H., & Al-rubaye, D. (2020). Gas chromatography-mass- spectroscopy analysis of bioactive compounds from Streptomyces spp. isolated from Tigris river sediments in Baghdad city. Journal of Biotechnology Research Center, 14(1), 59-71. [Link]

-

Mehling, A., Wehmeier, U. F., & Piepersberg, W. (1995). Nucleotide sequences of streptomycete 16S ribosomal DNA: towards a specific identification system for streptomycetes using PCR. Microbiology, 141(9), 2139–2147. [Link]

-

Bharadwaj, A., & Kumar, V. (2017). Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2. Journal of Applied Pharmaceutical Science, 7(12), 169-175. [Link]

-

Nawan, Y., & Suhartono, M. T. (2018). Molecular identification of Streptomyces sp. isolated from peat land of Palangka Raya, Kalimantan Tengah using 16S rRNA gene sequences analysis. AIP Conference Proceedings, 2023(1), 020124. [Link]

-

Khattab, A. I., Ahmed, E. A., & El-Hennawy, H. M. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Current Pharmaceutical Journal, 5(3), 27-32. [Link]

-

Kavitha, A., & Vijayalakshmi, M. (2014). Spectroscopic analysis of bioactive compounds from Streptomyces Cavouresis KUV39: Evaluation of antioxidant and cytotoxicity activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 241-246. [Link]

-

National Center for Biotechnology Information. (n.d.). Streptomyces sp. WK-5344. Taxonomy. [Link]

-

Guo, L., Yang, S., & Li, Y. (2009). Genome-based phylogenetic analysis of Streptomyces and its relatives. Journal of Molecular Evolution, 69(6), 547–556. [Link]

-

Labeda, D. P., Goodfellow, M., Brown, R., Ward, A. C., Lanoot, B., Vanncanneyt, M., Swings, J., & Kim, S. B. (2012). Phylogenetic study of the species within the family Streptomycetaceae. Antonie van Leeuwenhoek, 101(1), 73–104. [Link]

-

Liu, Q., Xie, F., Li, C., Zhang, Y., & Zhang, Y. (2022). Exploration of Diverse Secondary Metabolites From Streptomyces sp. YINM00001, Using Genome Mining and One Strain Many Compounds Approach. Frontiers in Microbiology, 13, 833321. [Link]

-

Chakravorty, S., Helb, D., Burday, M., Connell, N., & Alland, D. (2007). A detailed analysis of 16S ribosomal RNA gene segments for the diagnosis of pathogenic bacteria. Journal of Microbiological Methods, 69(2), 330–339. [Link]

-

Antony-Babu, S., St-Pierre, F., Balthazar, C., & El-Khoury, A. (2024). Natural Products Biosynthesis by Streptomyces netropsis IMV Ac-5025 under Exogenous Sterol Action. Metabolites, 14(2), 85. [Link]

-

Lapaz, M. I., Kierbel, A., Sanguinetti, A., & de la Fuente, L. (2020). An Integrative Approach for the Characterization of Plant-Pathogenic Streptomyces spp. Strains Based on Metabolomic, Bioactivity, and Phylogenetic Analysis. Frontiers in Microbiology, 11, 582. [Link]

-

Wang, L. X., Xie, G. L., & Li, Y. (2019). Study on the Secondary Metabolites from a Plant- Derived Streptomyces SP. D-154. Biomedical Journal of Scientific & Technical Research, 18(3), 13621-13623. [Link]

-

Illumina, Inc. (n.d.). 16S and ITS rRNA Sequencing. [Link]

-

van der Meij, A., Worsley, S. F., Hutchings, M. I., & van Wezel, G. P. (2024). Pangenome mining of the Streptomyces genus redefines species' biosynthetic potential. Genome Biology, 25(1), 108. [Link]

-

Oskay, M. (2011). Streptomyces Secondary Metabolites. In Actinobacteria - Basics and Biotechnological Applications. IntechOpen. [Link]

-

University of Alabama at Birmingham. (n.d.). 16S Sequencing Method Guide. [Link]

Sources

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Streptomyces | Taxonomy - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 16S and ITS rRNA Sequencing | Identify bacteria & fungi with NGS [illumina.com]

- 9. A detailed analysis of 16S ribosomal RNA gene segments for the diagnosis of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webs.uab.cat [webs.uab.cat]

- 11. Genome-based phylogenetic analysis of Streptomyces and its relatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | An Integrative Approach for the Characterization of Plant-Pathogenic Streptomyces spp. Strains Based on Metabolomic, Bioactivity, and Phylogenetic Analysis [frontiersin.org]

- 13. biomedres.us [biomedres.us]

- 14. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass- spectroscopy analysis of bioactive compounds from Streptomyces spp. isolated from Tigris river sediments in Baghdad city | Journal of Biotechnology Research Center (JOBRC) [jobrc.org]

Technical Guide: Pluramycin-Class Antibiotics Biosynthetic Gene Cluster Identification

Executive Summary

This technical guide outlines the structural logic, computational mining strategies, and experimental validation protocols for identifying Biosynthetic Gene Clusters (BGCs) of the pluramycin class of antibiotics. Pluramycins (e.g., hedamycin, kidamycin, pluramycin A) are a distinct subclass of aromatic polyketides characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1]

Unlike typical Type II polyketides (e.g., tetracyclines) that initiate with an acetate unit, pluramycins utilize a rare hybrid PKS mechanism where a Type I PKS generates a non-acetate starter unit (often a hexadienyl moiety) that primes the Type II minimal PKS. This unique "hand-off" mechanism serves as the primary bioinformatic signature for identifying novel pluramycin BGCs in genomic data.

Structural & Biosynthetic Logic

The "Hybrid" PKS Mechanism

The defining feature of pluramycin biosynthesis is the collaboration between an iterative Type I PKS and a Type II PKS. This evolutionary chimera allows the incorporation of complex starter units, conferring unique lipophilic properties to the anthrapyran core.

-

Primer Synthesis (Type I PKS): A dedicated iterative Type I PKS (e.g., HedT/HedU in hedamycin) condenses malonyl-CoA units to form a unsaturated chain (e.g., 2,4-hexadienyl).[2]

-

Chain Elongation (Type II PKS): This primer is transferred to the minimal PKS (KS

, KS -

Cyclization & Tailoring: The resulting poly-beta-keto chain undergoes cyclization, aromatization, and extensive tailoring, including C-glycosylation with amino-deoxyhexoses (e.g., angolosamine, vancosamine).

Key Enzymatic Signatures

To accurately identify a pluramycin BGC, researchers must locate the co-localization of the following gene sets:

| Functional Module | Gene (Hedamycin) | Gene (Kidamycin) | Function / Mechanism |

| Primer Synthesis | hedT, hedU | kid homologs | Iterative Type I PKS : Synthesizes the hexadienyl starter unit.[2] |

| Primer Transfer | hedS | kid homolog | KSIII Homolog : Regulates transfer of the starter unit to the minimal PKS. |

| Minimal PKS | hedC | kid19 | KS |

| Chain Length Factor | hedD | kid homolog | KS |

| Acyl Carrier Protein | hedE | kid homolog | ACP : Tethers the growing chain. |

| Glycosylation | hedJ, hedL | kid7, kid21 | C-Glycosyltransferases : Attach amino sugars (angolosamine, vancosamine). |

| Resistance | hed efflux | drr homologs | ABC Transporters : Efflux pumps for self-resistance. |

Computational Mining Strategy (In Silico)

The "Hybrid" Search Filter

Standard Type II PKS mining (looking only for KS

-

Primary Anchor : Identify a Type II PKS cluster (Cluster type: t2pks in antiSMASH).

-

Secondary Requirement : Search within ±20kb of the anchor for a Type I PKS gene (t1pks).

-

Tertiary Marker : Presence of C-glycosyltransferase domains (Pfam: PF00201 or similar).

Workflow Visualization

The following diagram illustrates the logic flow for filtering genomic data to identify high-confidence pluramycin candidates.

Caption: Logic gate workflow for isolating pluramycin BGCs from genomic datasets using hybrid PKS and glycosyltransferase markers.

Experimental Validation Protocols

Heterologous Expression Strategy

Direct manipulation of the native producer is often difficult due to slow growth or lack of genetic tools. Transformation-Associated Recombination (TAR) cloning is the preferred method for capturing large (>40kb) clusters.

Protocol: TAR Cloning of Pluramycin BGC

-

Vector Preparation : Linearize a TAR vector (e.g., pCAP01) containing a Streptomyces-specific integration marker (phiC31 integrase) and yeast auxotrophic markers (TRP1).

-

Hook Design : PCR amplify two 1-kb "capture arms" homologous to the 5' and 3' flanking regions of the target BGC.

-

Yeast Spheroplast Transformation : Co-transform Saccharomyces cerevisiae with:

-

Genomic DNA from the source strain (sheared to >60kb).

-

Linearized vector + capture arms.

-

-

Selection : Plate on SD-Trp media. Yeast homologous recombination will assemble the circular BAC.

-

Transfer : Extract BAC DNA, transform into E. coli (for amplification), then conjugate into a heterologous host like Streptomyces albus J1074 or S. coelicolor M1152.

Metabolite Analysis (LC-MS/MS)

Pluramycins are pigmented and ionize well in positive mode.

-

Extraction : Cultivate the heterologous strain in R5 or SG1 media for 5-7 days. Extract whole broth with Ethyl Acetate (1:1 v/v). Evaporate and reconstitute in Methanol.

-

LC Conditions : C18 Reverse Phase column (e.g., Kinetex 2.6µm). Gradient: 10% -> 100% ACN + 0.1% Formic Acid over 20 mins.

-

Detection : Monitor UV at 254 nm and 430 nm (characteristic anthrapyran absorption). Look for masses in the range of 700-900 Da (e.g., Hedamycin [M+H]+ = 745.3).

Biosynthetic Pathway Visualization

The following diagram details the molecular assembly line of Hedamycin, highlighting the convergence of the Type I and Type II PKS systems.

Caption: Biosynthetic pathway of Hedamycin, demonstrating the critical hand-off between the Type I priming system and the Type II core assembly.

References

-

Bililign, T., et al. (2004). "The hedamycin locus implicates a novel aromatic PKS priming mechanism." Chemistry & Biology, 11(7), 959-969. Link

-

Heo, K. T., et al. (2022). "Elucidation of the di-C-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin." Frontiers in Microbiology, 13. Link

-

Das, A., & Khosla, C. (2009). "Biosynthesis of aromatic polyketides in bacteria." Accounts of Chemical Research, 42(5), 631-639. Link

-

Hansen, M. R., & Hurley, L. H. (1996). "Pluramycins: Old drugs having new mechanisms of action." Accounts of Chemical Research, 29(5), 249-258. Link

-

Blin, K., et al. (2023). "antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation." Nucleic Acids Research, 51(W1), W46-W50. Link

Sources

Saptomycin D vs. Pluramycin A structural comparison

This guide provides an in-depth technical comparison between Saptomycin D and Pluramycin A , two potent antitumor antibiotics belonging to the pluramycin class.[1] It is designed for researchers and drug development professionals, focusing on structural architecture, mechanistic implications, and experimental characterization.

Structural Architecture, Mechanism, and Experimental Profiling

Executive Summary

The pluramycin family of antibiotics, characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, represents a unique class of DNA-alkylating agents.[1] While Pluramycin A is the prototypical member featuring a disaccharide substitution pattern, Saptomycin D distinguishes itself as a monoglycosidic congener.

This structural deviation—specifically the absence of the C8-carbohydrate moiety in Saptomycin D—results in distinct physicochemical properties and a superior in vivo antitumor profile compared to its polysubstituted relatives. This guide dissects these differences to aid in the rational design of next-generation antibody-drug conjugates (ADCs) or small-molecule chemotherapeutics.

Structural Comparison: The Core & The Periphery[2]

Both compounds share the planar anthrapyranone skeleton (A-D rings) responsible for DNA intercalation and a reactive epoxide side chain essential for alkylation.[1] The divergence lies strictly in the glycosylation pattern at the D-ring.[1]

2.1 Comparative Data Table

| Feature | Pluramycin A | Saptomycin D |

| Formula | C₄₃H₅₂N₂O₁₁ | C₃₅H₃₇NO₅ |

| Molecular Weight | ~772.9 Da | ~615.7 Da |

| Core Skeleton | 4H-anthra[1,2-b]pyran-4,7,12-trione | 4H-anthra[1,2-b]pyran-4,7,12-trione |

| C2 Substituent | (E)-prop-1-enyl-oxirane (Epoxide) | (E)-prop-1-enyl-oxirane (Epoxide) |

| C8 Substitution | D-Angolosamine (Amino sugar) | Hydroxyl (-OH) / Hydrogen |

| C10 Substitution | N,N-dimethyl-L-vancosamine (Acetylated) | N,N-dimethyl-L-vancosamine (Acetylated) |

| Nitrogen Count | 2 (Bis-amino sugar) | 1 (Mono-amino sugar) |

| Source Organism | Streptomyces pluricolorescens | Streptomyces sp.[1] HP530 |

2.2 Structural Logic Diagram (Graphviz)

The following diagram visualizes the hierarchical relationship and structural divergence.

Caption: Structural divergence of Pluramycin A and Saptomycin D highlighting the C8 glycosylation difference.[1][2]

Mechanistic Implications[1][4][5][6][7]

The removal of the C8-sugar in Saptomycin D is not merely a cosmetic change; it fundamentally alters the drug-DNA interaction landscape.[1]

-

Intercalation Geometry: Both molecules intercalate their planar core into the DNA helix. The epoxide side chain is positioned to alkylate the N7 position of guanine residues in the major groove.

-

Groove Binding & Specificity:

-

Pluramycin A: The two amino sugars (C8 and C10) reside in the minor and major grooves, acting as "anchors." This creates high sequence specificity (typically 5'-CGT-3') but increases the steric bulk, potentially limiting tissue penetration or altering metabolic clearance.[1]

-

Saptomycin D: Lacking the C8-angolosamine, Saptomycin D presents a smaller steric profile.[1] This likely alters its sequence recognition motif, potentially allowing it to target DNA sequences inaccessible to the bulkier Pluramycin A.

-

-

In Vivo Efficacy: Saptomycin D has been reported as the most effective member of the saptomycin series in in vivo models (e.g., Meth A fibrosarcoma).[3] This suggests that the monoglycosidic structure may offer an optimal balance between DNA binding affinity and pharmacokinetic properties (solubility/membrane permeability).[1]

Experimental Protocols

As a Senior Scientist, you must validate these structures and activities using robust workflows.

4.1 Isolation & Purification Workflow

Objective: Isolate Saptomycin D from fermentation broth with high purity.

-

Fermentation: Cultivate Streptomyces sp. HP530 in production medium (glucose, starch, soybean meal) for 96 hours at 27°C.

-

Extraction:

-

Filter the broth to separate mycelium.

-

Extract the filtrate with Ethyl Acetate (EtOAc) at pH 7.0.[1]

-

Extract the mycelium with Acetone , concentrate, and partition into EtOAc.

-

-

Flash Chromatography (Silica Gel):

-

Final Purification (HPLC):

4.2 Structural Validation (NMR/MS)

Objective: Confirm the absence of the C8 sugar.

-

Mass Spectrometry: Look for the parent ion [M+H]⁺.[1]

-

1H-NMR (500 MHz, CDCl₃):

-

Pluramycin A: Will show two anomeric proton signals (typically δ 4.5–5.5 ppm) corresponding to the C8 and C10 sugars.[1]

-

Saptomycin D: Will show only one anomeric proton signal (corresponding to the C10 sugar).[1] The C8 position will likely show an aromatic proton or a shift in the C7/C9 protons due to the lack of glycosylation.

-

Biological Profiling (Cytotoxicity)[1]

To benchmark Saptomycin D against Pluramycin A, perform a standard MTT assay using a sensitive cell line (e.g., L1210 or HeLa).

| Parameter | Protocol Detail |

| Cell Line | L1210 (Murine Leukemia) |

| Seeding Density | 5,000 cells/well in 96-well plate |

| Drug Exposure | 48 hours, continuous |

| Readout | MTT or CellTiter-Glo (Luminescence) |

| Expected IC50 | Pluramycin A: 1–10 ng/mL rangeSaptomycin D: 1–50 ng/mL range (Potency is often comparable in vitro, but D excels in vivo).[1] |

References

-

Kondo, S., et al. (1977).[1][8] "Structure of Pluramycin A." The Journal of Antibiotics, 30(12), 1143–1145. Link

-

Abe, N., et al. (1993).[1] "Saptomycins, new antitumor antibiotics produced by Streptomyces sp.[3] HP530." The Journal of Antibiotics, 46(10), 1530–1535. Link

-

Kitamura, K., et al. (2014).[1] "Synthesis of the Pluramycins 2: Total Synthesis and Structure Assignment of Saptomycin B." Angewandte Chemie International Edition, 53(5), 1262–1265.[9] Link[1]

-

Hansen, M., & Hurley, L. (1996). "Pluramycins: Old Drugs Having New Mechanisms of Action." Accounts of Chemical Research, 29(5), 249–258.[1] Link[1]

Sources

- 1. Daptomycin - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular State of the Membrane-Active Antibiotic Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of the Effects of Daptomycin on Bacterial and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of the pluramycins 2: total synthesis and structure assignment of saptomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel Anthraquinone Antibiotics from Soil Actinomycetes

Authored by: Gemini, Senior Application Scientist

Foreword: The escalating crisis of antimicrobial resistance necessitates a renewed and innovative approach to antibiotic discovery. Historically, soil-dwelling actinomycetes have been a cornerstone of antibiotic production, yielding a majority of the clinically relevant agents in use today.[1][2] Among the vast chemical diversity produced by these filamentous bacteria, anthraquinones represent a class of aromatic polyketides with significant, yet underexplored, therapeutic potential.[3][4] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals engaged in the prospecting, isolation, and characterization of novel anthraquinone antibiotics from this prolific microbial source. It is designed not as a rigid template, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful outcomes.

Chapter 1: Prospecting and Selective Isolation of Actinomycete Producers

The foundation of any successful natural product discovery campaign is the strategic isolation of the target microorganisms. The goal is not merely to culture bacteria from soil, but to selectively enrich for actinomycetes, which are often outcompeted by faster-growing bacteria and fungi.

Soil Sample Collection: A Deliberate Choice

The selection of soil sources is a critical first step. While actinomycetes are ubiquitous, their diversity and metabolic output are influenced by environmental factors.[5] Prioritizing unique or underexplored ecological niches, such as rhizosphere soils, arid environments, or forest litter, increases the probability of isolating strains with novel biosynthetic capabilities.

Field-Proven Insight: The rationale for targeting specific environments is based on the principle of evolutionary pressure. Microbes in highly competitive or harsh environments often evolve unique secondary metabolic pathways to survive, which can be a rich source of novel bioactive compounds.

Sample Pretreatment: The Enrichment Funnel

Raw soil samples contain a complex consortium of microorganisms. To selectively favor actinomycetes, which typically form resilient spores, various pretreatment methods are employed. This is a crucial step to reduce contaminants and enhance the recovery of target isolates.

Experimental Protocol: Heat-Shock and Desiccation Pretreatment

-

Sample Preparation: Air-dry approximately 10 grams of sieved soil at room temperature for 72 hours to reduce moisture content.

-

Heat Shock: Transfer the dried soil to a sterile beaker and incubate in a water bath or oven at 50°C for 60 minutes.[6] This step effectively eliminates most vegetative Gram-negative bacteria and fungi.

-

Serial Dilution: Aseptically suspend 1 gram of the pretreated soil in 9 mL of sterile physiological saline (0.9% NaCl). Vortex vigorously for 2 minutes to dislodge spores from soil particles.

-

Plating: Perform a 10-fold serial dilution (10⁻² to 10⁻⁵) of the soil suspension. Plate 100 µL of each dilution onto selective isolation media.

Selective Media: Cultivating the Target

The choice of isolation medium is paramount for promoting the growth of actinomycetes while suppressing other microbes. Several formulations have been developed for this purpose.[7][8]

| Media Type | Key Components & Rationale | Typical Supplements |

| Starch Casein Agar (SCA) | Starch: Complex carbohydrate favored by many Streptomyces. Casein: Nitrogen source. High pH (~8.1) is selective.[9][10] | Cycloheximide (antifungal), Nystatin (antifungal), Rifampicin (antibacterial) |

| Actinomycete Isolation Agar (AIA) | Sodium Caseinate: Nitrogen source. Asparagine: Nitrogen source. Glycerol: Carbon source.[11] | Cycloheximide (antifungal), Nalidixic Acid (antibacterial) |

| Humic Acid Vitamin Agar | Humic Acid: Serves as a unique carbon/nitrogen source that can select for rare actinomycetes.[7] | Vitamin B Complex, Antifungal and Antibacterial agents as needed. |

Causality Behind Supplementation: Antifungal agents like cycloheximide are essential because fungi can quickly overgrow the slow-growing actinomycete colonies.[7] The addition of a broad-spectrum antibacterial agent that actinomycetes are often intrinsically resistant to, such as nalidixic acid, further refines the selection process.

Protocol: Preparation of Starch Casein Agar (SCA)

-

Dissolve: In 1 liter of distilled water, dissolve 10.0g soluble starch, 0.3g casein, 2.0g K₂HPO₄, 2.0g KNO₃, 2.0g NaCl, 0.05g MgSO₄·7H₂O, and 0.02g CaCO₃.

-

Adjust pH: Adjust the pH to 8.1 using 1N NaOH.

-

Add Agar: Add 18.0g of agar and autoclave at 121°C for 15 minutes.

-

Supplement: Cool the medium to ~50°C and aseptically add filter-sterilized antibiotics (e.g., final concentration of 50 µg/mL cycloheximide and 10 µg/mL nalidixic acid).

-

Pour Plates: Pour into sterile Petri dishes and allow to solidify.

Plates are typically incubated at 28-30°C for 7-21 days, during which time characteristic chalky, dry, and often pigmented colonies of actinomycetes will appear.[12] These are then picked for purification by re-streaking on fresh media.

Chapter 2: Intelligent Screening for Anthraquinone Producers

With pure isolates in hand, the next phase is to screen for the production of the target chemical class: anthraquinones. This involves a tiered approach, starting with broad antimicrobial activity and narrowing down to specific chemical signatures.

Primary Screening: Identifying Bioactivity

The initial screen aims to identify isolates that produce any diffusible antimicrobial compounds. The cross-streak or perpendicular streak method is a robust and efficient technique for this purpose.[1]

Protocol: Cross-Streak Assay

-

Inoculate Isolate: Using a sterile loop, make a single streak of a pure actinomycete isolate down the center of a nutrient-rich agar plate (e.g., ISP2 medium).

-

Incubate: Incubate the plate at 28-30°C for 5-7 days to allow for growth and diffusion of secondary metabolites.

-

Challenge with Pathogens: Streak test pathogens (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) perpendicular to the actinomycete streak, stopping just short of contact.

-

Incubate and Observe: Incubate for another 24-48 hours at the optimal temperature for the test pathogens.

-

Assess Activity: A zone of inhibition where the pathogen streak approaches the actinomycete growth indicates the production of an antimicrobial compound.

Secondary Screening: Targeting Anthraquinones

Isolates showing positive bioactivity are advanced to a secondary screen designed to specifically detect anthraquinones. Many anthraquinones are naturally pigmented (yellow, orange, red) and exhibit a characteristic color change in the presence of an alkali. This property can be exploited for a simple, visual screen.

Protocol: Alkali-Induced Colorimetric Assay

-

Cultivation: Grow the bioactive actinomycete isolates in a suitable liquid fermentation medium (e.g., Yeast Malt Extract Broth) for 7-10 days.

-

Extraction: Extract 1 mL of the culture broth with an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

-

Spotting: Carefully spot 10 µL of the ethyl acetate (organic) layer onto a Thin Layer Chromatography (TLC) plate or a white porcelain well plate. Allow the solvent to evaporate.

-

Detection: Add a drop of 1M NaOH or expose the plate to ammonia vapor.

-

Observation: A rapid color change to pink, red, or purple is a strong presumptive indicator of the presence of hydroxylated anthraquinones.

Workflow for Isolation and Screening

Caption: Workflow from soil sample to putative anthraquinone producers.

Modern Approach: Genome Mining

A parallel and increasingly powerful strategy is to screen isolates in silico. Whole-genome sequencing of promising isolates allows for the identification of Biosynthetic Gene Clusters (BGCs).[13][14][15] Anthraquinones are typically synthesized by Type II Polyketide Synthase (PKS) BGCs. Bioinformatics tools like antiSMASH can predict these clusters from genomic data, guiding the prioritization of strains for chemical analysis.[14] This genomics-driven approach can uncover "silent" BGCs not expressed under standard lab conditions and reveal novel chemical potential before extensive fermentation is undertaken.[15]

Chapter 3: Extraction, Purification, and Isolation

Once a high-priority strain is identified, the next step is to produce, extract, and purify the target compound(s) in sufficient quantity for structural and biological analysis.

Scale-Up Fermentation and Extraction

The selected strain is cultivated in a larger volume of liquid medium (typically 1-10 L) under optimal conditions (agitation, temperature, time) to maximize metabolite production. The resulting fermentation broth is then extracted.

Protocol: Liquid-Liquid Extraction

-

Separate Biomass: Centrifuge the fermentation broth to pellet the mycelia. The supernatant (broth) and mycelia should be extracted separately, as compounds can be intracellular or extracellular.

-

Solvent Selection: Ethyl acetate is a common first-choice solvent due to its intermediate polarity, which is effective at extracting a wide range of secondary metabolites, including anthraquinones.[1]

-

Extraction: Mix the culture supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.

-

Collect and Concentrate: Collect the upper organic layer. Repeat the extraction process 2-3 times to maximize yield. Pool the organic extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract is a complex mixture. Purification is a multi-step process involving various chromatographic techniques to isolate the pure anthraquinone.

Purification Workflow Logic:

-

Column Chromatography (CC): The first step uses a low-pressure column (often with silica gel) to perform a bulk fractionation of the crude extract. A gradient of non-polar to polar solvents (e.g., hexane -> ethyl acetate -> methanol) is used to elute compounds based on polarity.

-

Thin Layer Chromatography (TLC): Fractions collected from the CC are analyzed by TLC. This allows for the visualization of the separation and the pooling of fractions containing compounds with similar retention factors (Rf). Bioautography, where a TLC plate is overlaid with agar seeded with a test organism, can be used to directly identify the bioactive fractions.[16]

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically employs semi-preparative or preparative HPLC. This high-resolution technique can separate structurally similar compounds, yielding a pure substance for analysis. A C18 reverse-phase column is commonly used, with a mobile phase gradient of water and acetonitrile or methanol.

Chromatographic Purification Workflow

Caption: A typical workflow for purifying a bioactive compound.

Chapter 4: Structure Elucidation: The Chemical Blueprint

With a pure compound isolated, its chemical structure must be determined. This is achieved by combining data from several powerful analytical techniques.[17]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the most accurate measurement of the compound's molecular weight and is used to determine its elemental composition (molecular formula). Fragmentation patterns observed in MS/MS experiments can offer initial clues about the compound's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for determining the precise atomic connectivity and stereochemistry of a novel compound.[18][19] A suite of experiments is required:

-

¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule and their electronic environment.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These crucial experiments reveal the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled (adjacent) to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing together the molecular skeleton.

-

Self-Validating Logic: The structure proposed must be consistent with all spectroscopic data. The molecular formula from HR-MS must match the count of atoms from NMR. Every correlation in the 2D NMR spectra must be explainable by the proposed structure. Any discrepancy indicates an incorrect structural assignment and requires re-evaluation.

Chapter 5: Biological Evaluation and Mechanism of Action

Determining the structure is not the end goal; the compound's biological activity must be quantified and its mechanism of action (MoA) investigated.

Determining Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the standard metric for antibiotic potency. It is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Prepare Compound: Dissolve the pure anthraquinone in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate: Add a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no antibiotic), and a sterility control (medium only). The inclusion of these controls is essential for validating the assay results.

-

Incubate: Incubate the plate for 18-24 hours at the pathogen's optimal growth temperature.

-

Read MIC: The MIC is the lowest concentration well in which no visible bacterial growth (turbidity) is observed.

The Minimum Bactericidal Concentration (MBC) can also be determined by plating the contents of the clear wells from the MIC plate onto fresh agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Investigating the Mechanism of Action (MoA)

Elucidating the precise MoA is a complex undertaking, but preliminary studies can provide strong evidence for the antibiotic's cellular target.[20] Given the known activities of many anthraquinones, initial investigations often focus on their interaction with nucleic acids and related enzymes.[4]

Potential Anthraquinone MoAs and Investigative Assays:

| Potential Mechanism | Experimental Approach | Rationale |

| DNA Intercalation | DNA Thermal Denaturation (Melting) Assay: Monitor the melting temperature (Tm) of DNA in the presence and absence of the compound. | Intercalating agents stabilize the DNA helix, leading to an increase in its Tm. |

| Topoisomerase Inhibition | DNA Relaxation Assay: Incubate supercoiled plasmid DNA with a topoisomerase enzyme and the test compound. Analyze the DNA topology via agarose gel electrophoresis. | An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA. |

| Cell Membrane Disruption | Membrane Permeability Assay: Use fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes. | An increase in fluorescence in treated cells indicates membrane damage.[21] |

MoA Investigation Pathway

Caption: Logical flow for investigating a novel antibiotic's MoA.

Conclusion and Future Outlook

The workflow detailed in this guide represents a comprehensive and validated pathway from soil to a structurally characterized, novel anthraquinone antibiotic with a putative mechanism of action. The integration of classical microbiology and modern analytical chemistry provides a robust framework for discovery. The future of this field lies in the deeper integration of genomics, transcriptomics, and metabolomics.[22][23] By understanding the genetic regulation of BGCs and using advanced analytical techniques to profile the metabolic output of strains under various conditions, we can unlock the vast, silent chemical repertoire of soil actinomycetes and accelerate the discovery of the next generation of life-saving antibiotics.

References

- Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC. (n.d.).

- Mahato, S., Lamichhane, G. C., & Thakur, A. (2021). Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal. J Clin Pharm, 5(1), 1019.

-

Screening for Novel Antibiotic Producing Actinomycetes from Western Ghats of Karnataka State, India. (n.d.). Retrieved February 3, 2026, from [Link]

- Zin, N. M., et al. (2017). Concepts and Methods to Access Novel Antibiotics from Actinomycetes. Marine Drugs, 15(4), 97.

-

(PDF) Isolation and Identification of Anthraquinones Extracted From Morinda Citrifolia L. (Rubiaceae). (n.d.). Retrieved February 3, 2026, from [Link]

-

Isolation of Actinomycetes from Soil | Principle & Procedure | Basic Microbiology Lab Techniques. (2023, February 7). YouTube. Retrieved February 3, 2026, from [Link]

- Hassan, M. A., et al. (2021). Isolation, characterization, and screening of actinomycetes producing bioactive compounds from Egyptian soil. Egyptian Journal of Medical Human Genetics, 22(1), 1-13.

-

Screening Actinomycetes extracts for antimicrobial compounds against methicillin-resistant Staphylococcus aureus and helper-compounds against aminoglycoside-resistant E. coli. (n.d.). Retrieved February 3, 2026, from [Link]

-

Screening of Actinomycetes from Soil for Antibacterial Activity. (2020, December 30). Semantic Scholar. Retrieved February 3, 2026, from [Link]

-

Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Actinomycetes: Isolation, Cultivation and its Active Biomolecules. (2024, March 2). Retrieved February 3, 2026, from [Link]

- Nett, M., Ikeda, H., & Moore, B. S. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural Product Reports, 26(11), 1362-1384.

- Mahato, S., Lamichhane, G. C., & Thakur, A. (2021). Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal. J SciMed Central.

- Passari, A. K., et al. (2021). Tapping Into Actinobacterial Genomes for Natural Product Discovery. Frontiers in Microbiology, 12, 672049.

-

Isolation of Actinomycetes from Soil sample. (2022, June 6). Microbe Notes. Retrieved February 3, 2026, from [Link]

- Al-Kuraishy, H. M., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Annals of Clinical Microbiology and Antimicrobials, 23(1), 1-21.

-

Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

- Passari, A. K., et al. (2021).

-

Genome Mining for Actinomycete Biosynthetic Gene Clusters. (n.d.). Apollo. Retrieved February 3, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

[High-throughput screening technologies in the engineering of actinomycete strains]. (2025, September 25). PubMed. Retrieved February 3, 2026, from [Link]

-

Antibiotics with novel mechanism of action discovered. (2019, October 24). Drug Target Review. Retrieved February 3, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Retrieved February 3, 2026, from [Link]

- Bauman, K. D., et al. (2019). Sequencing rare marine actinomycete genomes reveals high density of unique natural product biosynthetic gene clusters. FEMS Microbiology Letters, 366(14), fnz177.

-

Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Extraction and purification of antibiotic principles from the culture medium of selected microbial isolates from sea cucumber. (n.d.). International Journal of Green Pharmacy (IJGP). Retrieved February 3, 2026, from [Link]

-

Natural Products and Biological Activity from Actinomycetes Associated with Marine Algae. (2023, June 30). Retrieved February 3, 2026, from [Link]

-

Special Issue : Mechanisms of Antibiotic Action and Resistance. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Mining Actinomycetes for Novel Antibiotics in the Omics Era: Are We Ready to Exploit This New Paradigm? (2018, September 25). Semantic Scholar. Retrieved February 3, 2026, from [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved February 3, 2026, from [Link]

-

Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy†. (n.d.). University of Aberdeen. Retrieved February 3, 2026, from [Link]

- Cao, W., et al. (2021). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.

-

Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. (n.d.). Retrieved February 3, 2026, from [Link]

-

Genomics-Driven Natural Product Discovery in Actinomycetes. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

-

The Effect of Anthraquinones Fractions from Morinda Citrifolia Leaves against Pathogenic Bacteria with Antioxidant Activities. (n.d.). Brieflands. Retrieved February 3, 2026, from [Link]

-

Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. (2017, April 3). HHU. Retrieved February 3, 2026, from [Link]

-

Actinomycete Isolation Agar. (n.d.). Retrieved February 3, 2026, from [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). NIH. Retrieved February 3, 2026, from [Link]

-

NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. (n.d.). Retrieved February 3, 2026, from [Link]

-

Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]

-

Isolation of Actinomycetes: A Complete Approach. (2016, May 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved February 3, 2026, from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

Sources

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and screening of actinomycetes producing antimicrobial substances from an extreme Moroccan biotope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. ijcmas.com [ijcmas.com]

- 9. Isolation and Screening of Antibiotic Producing Actinomycetes from Soils of Hills and Plains of Eastern Nepal [jscimedcentral.com]

- 10. microbenotes.com [microbenotes.com]

- 11. exodocientifica.com.br [exodocientifica.com.br]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Genomic basis for natural product biosynthetic diversity in the actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tapping Into Actinobacterial Genomes for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genome Mining for Actinomycete Biosynthetic Gene Clusters [repository.cam.ac.uk]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jchps.com [jchps.com]

- 20. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Genomics-Driven Natural Product Discovery in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. High-Throughput Screening of Biodiversity for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Saptomycin Family (A–H) Congeners and Chemical Diversity

[4]

Executive Summary

The Saptomycins (A–H) represent a specialized subclass of pluramycin-type antibiotics , characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[4][5] Unlike the related hedamycins or kidamycins, saptomycins display a unique structure-activity relationship (SAR) driven by the presence or absence of a labile oxirane (epoxide) side chain and varying degrees of C-glycosylation.

Produced by Streptomyces sp.[1][2][6][7] HP530 and its genetically modified mutants, these congeners exhibit potent antitumor activity, particularly Saptomycin D , which has demonstrated superior efficacy in vivo against Meth A fibrosarcoma.[1] Their mechanism of action combines DNA intercalation with sequence-specific alkylation, making them critical targets for antibody-drug conjugate (ADC) payloads and synthetic biology optimization.[4][5]

Chemical Diversity & Structural Elucidation

The chemical diversity of the Saptomycin family arises from post-PKS (polyketide synthase) modifications, specifically in the oxidation state of the C2 side chain and the glycosylation pattern at the C5 and C10 positions.

The Pluramycin Core

All congeners share the planar pyranoanthraquinone chromophore, which facilitates DNA intercalation. The diversity is defined by two variable regions:

-

C2 Side Chain: Ranges from a simple alkenyl chain (non-alkylating) to a complex epoxy-side chain (alkylating).[5]

-

Glycosylation: Presence of amino sugars (e.g., N,N-dimethylvancosamine, angolosamine) attached via C-glycosidic bonds.

Congener Classification Table

| Congener | Structural Class | C2 Side Chain Status | Glycosylation Pattern | Key Characteristics |

| Saptomycin A | Aglycone | Alkenyl (Non-epoxide) | None | Biosynthetic intermediate; lacks DNA alkylation capability.[4][5] |

| Saptomycin B | Glycoside | Alkenyl (Non-epoxide) | Bis-C-glycosyl | Soluble, intercalator but weak alkylator.[4][5] |

| Saptomycin C1/C2 | Glycoside | Isomeric variants | Mono/Bis-glycosyl | Minor congeners; stereoisomers of B. |

| Saptomycin D | Glycoside | Epoxide (Oxirane) | Bis-C-glycosyl | Most potent in vivo congener. High alkylation efficiency.[4][5] |

| Saptomycin E | Glycoside | Epoxide | Mono-C-glycosyl | Structurally related to Saptomycin H but differs in sugar acetylation.[4][5] |

| Saptomycin F | Aglycone | Alkenyl (Non-epoxide) | None | Shunt product; often co-isolated with A. |

| Saptomycin G | Glycoside | Epoxide | Bis-C-glycosyl | Minor congener from mutant strains.[4][5] |

| Saptomycin H | Glycoside | Epoxide (14R, 16S) | Mono-C-glycosyl | Contains 4-O-acetyl-N,N-dimethyl-L-vancosamine.[4][5][8][9] |

Technical Note: The absolute stereochemistry of the epoxide in Saptomycin H was only recently confirmed as 14R, 16S via total synthesis.[9] This epoxide is the "warhead" responsible for covalent DNA bonding.

Biosynthetic Logic (Type II PKS)

The biosynthesis of saptomycins follows a Type II Polyketide Synthase (PKS) pathway, distinct from the modular Type I PKS used for macrolides. The assembly involves a "minimal PKS" complex followed by extensive tailoring.

Pathway Mechanics

-

Chain Assembly: The minimal PKS (Ketosynthase KS, Chain Length Factor CLF, Acyl Carrier Protein ACP) condenses one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a nascent poly-beta-keto chain.[4][5]

-

Cyclization: Aromatases (ARO) and Cyclases (CYC) fold the linear chain into the tetracyclic anthraquinone core.

-

Tailoring (The Diversity Generator):

-

C-Glycosyltransferases (C-GT): Attach amino sugars (vancosamine/angolosamine) to the aromatic core before final oxidation.[4][5]

-

Oxygenases: Install the C2 side chain epoxide. This is the rate-limiting step for bioactivity.[4][5]

-

Methyltransferases: Methylate the amino sugars, enhancing DNA groove binding affinity.

-

Biosynthetic Workflow Diagram

Caption: Logical flow of Saptomycin biosynthesis via Type II PKS, highlighting the divergence between bioactive epoxide congeners and shunt products.

Pharmacology & Mechanism of Action

The saptomycins function as bis-intercalating alkylators .[5] Their potency is derived from a dual-mode mechanism:[4][5]

-

Intercalation (Fast Step): The planar pyranoanthraquinone core slides between DNA base pairs (preferentially 5'-Py-G-C-Pu-3' sequences).[4][5] The amino sugars positioned in the minor and major grooves stabilize this complex via electrostatic interactions with the phosphate backbone.

-

Alkylation (Lethal Step): The C2 epoxide side chain is positioned in the major groove. Nucleophilic attack by the N7 position of guanine opens the epoxide ring, forming a covalent DNA adduct. This irreversible damage blocks replication forks and transcription, triggering apoptosis.

Why Saptomycin D? While Saptomycin H is potent, Saptomycin D's specific glycosylation pattern optimizes its solubility and cellular uptake, resulting in the highest therapeutic index in vivo.

Experimental Protocol: Isolation & Purification

This protocol describes the isolation of Saptomycin D and H from Streptomyces sp. HP530 culture broth.

Fermentation

-

Seed Culture: Inoculate Streptomyces sp. HP530 into 100 mL of sterile Tryptic Soy Broth (TSB). Incubate at 28°C, 200 rpm for 48 hours.

-

Production Culture: Transfer 5% (v/v) seed culture into 2L baffled flasks containing Production Medium (Starch 2%, Glucose 1%, Soybean Meal 1%, CaCO3 0.3%).

-

Incubation: Cultivate at 28°C for 96–120 hours. Monitor pH; harvest when pH rises above 7.5 (indicating secondary metabolite production phase).[5]

Extraction & Purification Workflow

Caption: Step-by-step isolation workflow for purifying Saptomycin congeners from fermentation broth.

Purification Steps

-

Solvent Partition: Extract the combined mycelial acetone extract and supernatant with Ethyl Acetate (EtOAc). Dry organic layer over Na2SO4 and concentrate in vacuo.

-

Flash Chromatography: Load crude extract onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 to 90:10). Saptomycins typically elute in the 95:5 fraction as a yellow-orange band.[5]

-

Preparative HPLC:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250x21mm).

-

Mobile Phase: Acetonitrile (ACN) / Water + 0.1% Trifluoroacetic acid (TFA).[5]

-

Gradient: 30% to 70% ACN over 30 minutes.

-

Detection: UV at 254 nm and 430 nm (characteristic for anthraquinones).

-

Collection: Saptomycin D elutes slightly earlier than H due to polarity differences in the side chain/glycosylation.

-

References

-

Shimura, J., Ando, Y., Ohmori, K., & Suzuki, K. (2022).[10] Total Synthesis and Structure Assignment of Saptomycin H. Organic Letters, 24(7), 1439–1443.[10] [5]

-

Nakakita, Y., et al. (1993).[1][11] Novel antitumor antibiotics, saptomycins.[1] I. Taxonomy of the producing organism, fermentation, HPLC analysis and biological activities.[1] The Journal of Antibiotics, 46(10).

-

Abe, N., et al. (1993).[11] Novel antitumor antibiotics, saptomycins. II. Isolation, physico-chemical properties and structure elucidation.[1][3][12] The Journal of Antibiotics, 46(10), 1536-1549.

-

Hansen, M., & Hurley, L. (1996). Pluramycins: Old Drugs Having Modern Conformational Features. Accounts of Chemical Research, 29(5), 249–258.

-

Baltz, R. H. (2021).[11] Streptomyces: The biofactory of secondary metabolites.[7] Frontiers in Microbiology.

Sources

- 1. HP-530 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. PhytoBank: Showing Saptomycin A (PHY0108412) [phytobank.ca]

- 5. Daptomycin - Wikipedia [en.wikipedia.org]

- 6. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciprofiles.com [sciprofiles.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]